REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([B:11]([OH:13])[OH:12])[CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:9].O[C:15]([C:18](O)([CH3:20])[CH3:19])([CH3:17])[CH3:16]>C1(C)C=CC=CC=1.CCO>[F:1][C:2]1[CH:3]=[C:4]([B:11]2[O:13][C:18]([CH3:20])([CH3:19])[C:15]([CH3:17])([CH3:16])[O:12]2)[CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1C(=O)O)B(O)O
|
Name
|
|
Quantity
|
0.645 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C(C)(C)O
|
Name
|
Toluene EtOH
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
to give a thick white slurry
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure, toluene (30 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was again concentrated under reduced pressure to a white solid
|
Type
|
CUSTOM
|
Details
|
The material was dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give 1.42 g
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |